molecular formula C9H6N2O5 B6259372 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 172161-92-1

5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6259372
CAS No.: 172161-92-1
M. Wt: 222.2
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Description

5-Methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a synthetic isatin derivative provided with a high purity of 95% and identified by CAS Number 172161-92-1 . This compound is part of the isatin class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities and their role as versatile intermediates in organic synthesis . Isatin derivatives, particularly molecular hybrids, have demonstrated significant potential in antimicrobial research. Specific structural analogues, such as isatin-indole hybrids, have shown promising in vitro activity against a range of Gram-positive bacteria and fungal pathogens, including Candida albicans and Aspergillus niger . The nitro substituent on the aromatic ring is a key functional modification that can influence the electronic properties and biological efficacy of the molecule. Researchers value this compound for constructing novel chemical entities to explore new therapeutic agents, especially in combating resistant pathogens . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

172161-92-1

Molecular Formula

C9H6N2O5

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 5 Methoxy 7 Nitro 2,3 Dihydro 1h Indole 2,3 Dione

Spectroscopic Characterization Techniques

Detailed analysis using standard spectroscopic methods is essential for the unambiguous confirmation of a chemical structure. For 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione, such data is currently absent from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the N-H proton of the indole (B1671886) ring. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two carbonyl carbons characteristic of the isatin (B1672199) structure. Without experimental data, a definitive structural assignment is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, the aromatic C-H stretches, the carbonyl (C=O) stretches of the dione, the C-O stretch of the methoxy group, and the symmetric and asymmetric stretches of the nitro (NO₂) group. While general ranges for these vibrations are known, the precise wavenumbers provide a specific fingerprint for the compound, which is currently unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The technique would confirm the molecular formula of this compound as C₉H₆N₂O₅, corresponding to a molecular weight of approximately 222.16 g/mol . Furthermore, analysis of the fragmentation pattern under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would offer valuable structural information. Common fragmentation pathways for related nitro-aromatic and indole compounds have been studied, but specific data for the target molecule has not been reported.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is related to its conjugation system. The chromophore of the isatin core, modified by the auxochromic methoxy group and the nitro group, would result in a characteristic absorption spectrum. This data, which is useful for understanding the electronic structure of the molecule, remains to be documented.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a compound in the solid state. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Crystallographic data for numerous indole derivatives exists, highlighting diverse packing motifs. However, no crystal structure for this compound has been deposited in crystallographic databases.

Conformational Isomerism and Dynamics Studies

While the core indole-2,3-dione structure is largely rigid, conformational dynamics could be associated with the methoxy group's orientation relative to the aromatic ring. Advanced NMR techniques or computational modeling could explore such dynamics. However, without foundational spectroscopic or crystallographic data, any study into the conformational properties of this specific molecule would be purely theoretical.

Tautomerism Investigations (Keto-Enol, Lactam-Lactim)

The isatin scaffold, characterized by a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system, possesses the capacity for multiple forms of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of significant interest as the different tautomeric forms of a molecule can exhibit distinct chemical reactivity and biological activity. For this compound, two primary types of tautomerism are of theoretical and practical importance: lactam-lactim tautomerism and keto-enol tautomerism.

Lactam-Lactim Tautomerism

Lactam-lactim tautomerism involves the migration of a proton from the nitrogen atom of the lactam (amide) group to the carbonyl oxygen at the C-2 position, resulting in the formation of a lactim (imidic acid) tautomer. In the solid state, isatin and its derivatives predominantly exist in the lactam form. The existence of the lactim form is supported by reactions such as the formation of O-alkyl ethers.

The equilibrium between the lactam and lactim forms is influenced by the electronic nature of the substituents on the aromatic ring and the solvent's polarity. In the case of this compound, the presence of a methoxy group (an electron-donating group) at the C-5 position and a nitro group (a strong electron-withdrawing group) at the C-7 position is expected to influence the tautomeric preference. Electron-donating groups can stabilize the lactim form, while electron-withdrawing groups generally favor the lactam form. The polarity of the solvent also plays a crucial role; polar solvents can stabilize both forms through hydrogen bonding.

While specific experimental data for this compound is not extensively available in the literature, the general understanding of isatin chemistry suggests that the lactam form is the major tautomer in most conditions.

Table 1: Postulated Lactam-Lactim Tautomers of this compound

Tautomeric FormStructureKey Features
LactamLactam form of this compoundContains an amide functional group (-C(=O)-NH-).
LactimLactim form of this compoundContains an imidic acid functional group (-C(OH)=N-).

Note: The structures presented are illustrative of the tautomeric forms.

Keto-Enol Tautomerism

Keto-enol tautomerism involves the migration of a proton from the α-carbon (C-3) to the carbonyl oxygen at the C-3 position, leading to the formation of an enol tautomer. For most simple ketones, the keto form is significantly more stable and thus predominates at equilibrium. The stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity.

In the context of this compound, the diketo form is expected to be the more stable tautomer. The potential enol form would involve the formation of a hydroxyl group at the C-3 position and a double bond between C-3 and the adjacent carbon of the pyrrolidone ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying tautomeric equilibria. For instance, the presence of a hydroxyl proton signal in the ¹H NMR spectrum or a distinct O-H stretching band in the IR spectrum would provide evidence for the enol tautomer.

Table 2: Postulated Keto-Enol Tautomers of this compound

Tautomeric FormStructureKey Features
DiketoDiketo form of this compoundContains two carbonyl groups (C=O) at the C-2 and C-3 positions.
EnolEnol form of this compoundContains a hydroxyl group (-OH) at the C-3 position and a carbon-carbon double bond.

Note: The structures presented are illustrative of the tautomeric forms.

Reactivity and Derivatization Chemistry of 5 Methoxy 7 Nitro 2,3 Dihydro 1h Indole 2,3 Dione

Reactions at the C2 and C3 Carbonyl Positions

The C2 and C3 carbonyl groups of the isatin (B1672199) core are primary sites for nucleophilic addition and condensation reactions. The C3-carbonyl group is particularly reactive, behaving like a ketone, which allows for a wide range of chemical transformations.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a well-established method for C-C bond formation, involving the reaction of an active methylene compound with a carbonyl group. In the case of 5-methoxy-7-nitroisatin, the C3-carbonyl group readily participates in this reaction. For instance, the condensation with malononitrile in the presence of a basic catalyst such as piperidine or sodium acetate leads to the formation of 2-(5-methoxy-7-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile. These reactions are often carried out in solvents like ethanol. nih.gov The reactivity of the C3-carbonyl is enhanced by the electron-withdrawing nitro group at the C7 position. This type of reaction is valuable for synthesizing derivatives with potential applications in materials science and medicinal chemistry.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound. The C3-carbonyl of 5-methoxy-7-nitroisatin is highly susceptible to reactions with primary amines to yield the corresponding Schiff bases. nih.gov For example, reacting 5-methoxy-7-nitroisatin with various substituted anilines in an acidic medium, such as glacial acetic acid in ethanol, results in the formation of 3-(arylimino)-5-methoxy-7-nitro-2,3-dihydro-1H-indol-2-ones. nih.gov Similarly, condensation with aminothiazole derivatives can also be achieved. These reactions are fundamental in the synthesis of a diverse array of heterocyclic compounds. The formation of Schiff bases from isatin derivatives is a key step in creating compounds with a wide range of biological activities. researchgate.netnih.govresearchgate.net

A series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have been synthesized by the condensation of 5-nitroisatin (B147319) with N-substituted-thiosemicarbazides. nih.gov

Mannich Base Reactions

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. nih.govbeilstein-journals.orgoarjbp.com While the N1-position of the isatin ring is the more common site for Mannich reactions, reactions at other positions can occur under specific conditions. In the context of derivatives, Schiff bases of isatin can undergo further reactions. For example, the N-Mannich bases of isatin Schiff bases can be synthesized by condensing the acidic amino group of the parent isatin with formaldehyde and various secondary amines. if-pan.krakow.pl

Specifically, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones can be treated with morpholine or piperidine and formaldehyde to yield 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones. nih.gov This demonstrates the utility of the Mannich reaction in further functionalizing isatin derivatives. ijpsonline.com

Grignard and Organometallic Additions

The carbonyl groups of 5-methoxy-7-nitroisatin are susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The addition typically occurs at the C3-carbonyl, which is more electrophilic. Reaction with a Grignard reagent, for instance, would lead to the formation of a tertiary alcohol at the C3 position, 3-alkyl-3-hydroxy-5-methoxy-7-nitro-2,3-dihydro-1H-indol-2-one. The specific outcome of the reaction, including the potential for reaction at the C2-carbonyl or other side reactions, can be influenced by the choice of reagent, stoichiometry, and reaction conditions. These reactions provide a direct route to introducing new carbon substituents at the C3 position, significantly increasing the molecular complexity and providing access to a variety of substituted oxindole derivatives.

Reactions at the N1 Nitrogen Position

The N1-position of the isatin ring possesses an acidic proton, making it a key site for substitution reactions such as alkylation and arylation. These modifications are important for altering the electronic properties and steric environment of the molecule.

N-Acylation Reactions

The nitrogen atom (N-1) of the isatin ring in 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione is part of an amide functional group and possesses an acidic proton. This site is readily susceptible to acylation reactions, which involve the substitution of this proton with an acyl group (R-C=O). These reactions are fundamental for introducing a wide variety of functionalities to the isatin core, modifying its steric and electronic properties, and serving as a common strategy in the synthesis of more complex derivatives.

The N-acylation is typically achieved by treating the isatin with an acylating agent in the presence of a base. The base deprotonates the nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbonyl carbon of the acylating agent. Common acylating agents include acyl chlorides and acid anhydrides.

A general scheme for the N-acylation reaction is presented below:

Reactants: 5-methoxy-7-nitroisatin, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride), Base (e.g., Pyridine, Triethylamine).

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Product: N-acyl-5-methoxy-7-nitroisatin.

While specific studies detailing the N-acylation of 5-methoxy-7-nitroisatin are not extensively documented in the reviewed literature, the general reactivity of the isatin N-H group is well-established. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro and carbonyl groups enhances the acidity of the N-H proton, facilitating its removal by a base and thus promoting the acylation reaction.

Reactant 1Acylating AgentGeneral ConditionsProduct
5-Methoxy-7-nitroisatinR-COCl (Acyl Chloride)Base (e.g., Pyridine), Aprotic Solvent1-Acyl-5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione
5-Methoxy-7-nitroisatin(R-CO)₂O (Acid Anhydride)Base (e.g., Pyridine), Heat1-Acyl-5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (Positions 4, 6)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of EAS reactions on the benzene portion of 5-methoxy-7-nitroisatin are dictated by the electronic effects of the existing substituents.

The substituents on the ring are:

-OCH₃ (Methoxy) at C-5: A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

-NO₂ (Nitro) at C-7: A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both resonance and induction.

Amide and Ketone Carbonyls: Both are part of the fused pyrrole (B145914) ring and exert a deactivating, meta-directing effect on the benzene ring.

The directing effects of these groups are additive. The activating methoxy (B1213986) group at C-5 directs incoming electrophiles to the ortho positions (C-4 and C-6) and the para position (C-2, which is part of the fused ring and unavailable for substitution). The deactivating nitro group at C-7 directs to its meta positions (C-5 and C-9, which is C-4 of the isatin ring). Therefore, both major directing groups favor substitution at position C-4. The C-6 position is also activated by the methoxy group.

However, the combined effect of the strongly deactivating nitro group and the two carbonyl functionalities significantly reduces the electron density of the aromatic ring, making it highly resistant to electrophilic attack. Consequently, forcing conditions (e.g., strong acids, high temperatures) would be required for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. Such harsh conditions may lead to side reactions or degradation of the starting material. For instance, the bromination of unsubstituted isatin to yield 5,7-dibromoisatin requires reflux conditions, illustrating the deactivated nature of the isatin aromatic ring even without a nitro group. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

The structure of 5-methoxy-7-nitroisatin is exceptionally well-suited for SNAr reactions. The powerful electron-withdrawing nitro group at C-7, along with the carbonyl groups of the isatin core, renders the aromatic ring highly electron-deficient (electrophilic). This activation is crucial for the initial attack by a nucleophile. libretexts.orgyoutube.com

If a suitable leaving group (e.g., a halogen) were present at positions 4, 5, or 7, it would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). More significantly, under certain conditions, the nitro group itself can act as the leaving group. The displacement of a nitro group is a known phenomenon in SNAr chemistry, particularly when it is located on a highly activated ring. nih.gov

The mechanism proceeds via a two-step addition-elimination pathway.

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, particularly the nitro group at C-7, which provides substantial stabilization.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

Given this high degree of activation, 5-methoxy-7-nitroisatin is a prime candidate for SNAr, potentially allowing for the introduction of various nucleophiles at the C-7 position by displacing the nitro group.

Ring-Opening and Ring-Expansion Reactions

The strained five-membered ring of the isatin core is susceptible to cleavage under various reaction conditions, leading to ring-opened or ring-expanded products. These reactions typically involve nucleophilic attack at one of the carbonyl carbons.

Ring-Opening Reactions: Nucleophilic attack at the C-2 amide carbonyl is a common pathway for ring-opening. For instance, treatment with a base like sodium hydroxide leads to hydrolysis of the amide bond, opening the ring to form a salt of isatinic acid (2-aminophenylglyoxylic acid). This reaction is a characteristic feature of isatin chemistry. The presence of the electron-withdrawing nitro group would likely influence the rate of this hydrolysis.

Ring-Expansion Reactions: A notable transformation of the isatin scaffold involves ring expansion to form quinoline derivatives. One-pot reactions involving isatins and compounds with active methylene groups can proceed via cleavage of the C2-N1 bond, followed by cyclization and rearrangement to yield larger ring systems. rsc.org Research has shown that the specific reaction pathway, whether it leads to simple condensation or ring expansion, can depend on the nature of the substituent on the isatin nitrogen. rsc.org For 5-methoxy-7-nitroisatin (where N-1 is unsubstituted), reactions with certain nucleophiles could initiate a cascade leading to the formation of a six-membered quinoline ring, incorporating atoms from the reaction partner.

Formation of Polycyclic Systems and Spiro Derivatives

The C-3 keto-carbonyl group of 5-methoxy-7-nitroisatin is highly electrophilic and serves as a versatile handle for constructing complex molecular architectures, particularly spirocyclic and polycyclic systems. researchgate.net A spiro compound is characterized by a single atom that is the junction of two rings. In the context of isatin chemistry, this is almost exclusively the C-3 carbon.

The formation of these derivatives often occurs through multicomponent reactions where the isatin acts as the electrophilic component. researchgate.net Common strategies include:

Aldol-type Condensations: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to condensation at the C-3 position, forming an exocyclic double bond. These intermediates can then undergo further cyclization reactions.

1,3-Dipolar Cycloadditions: The C-3 position can react with 1,3-dipoles, such as azomethine ylides (often generated in situ from the reaction of an α-amino acid and an aldehyde), to form spiro-pyrrolidine or spiro-oxindole derivatives. researcher.life This is a powerful method for generating stereochemically complex polycyclic systems.

Reactions with Dinucleophiles: Bidentate nucleophiles like 2-aminothiophenol or o-phenylenediamine can react with the C-3 carbonyl to form spiro-heterocycles. For example, the reaction of substituted isatins with 2-aminothiophenol can yield spiro-benzothiazoline-oxindoles. researchgate.net

The electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the C-3 carbonyl, potentially enhancing its electrophilicity and facilitating these condensation and cycloaddition reactions. The synthesis of spiro compounds from 5-nitroisatin, a close analogue, has been reported, highlighting the utility of the nitro-substituted isatin core in building such complex structures. researchgate.net

Reaction TypeReactant(s)Key Intermediate/Product
Aldol CondensationActive Methylene Compounds (e.g., CH₂(CN)₂)3-Ylidene-oxindole derivatives
1,3-Dipolar Cycloadditionα-Amino acids + AldehydesSpiro[indole-3,2'-pyrrolidine] derivatives
Reaction with Dinucleophiles2-AminothiophenolSpiro[indole-3,2'-benzothiazoline] derivatives

Computational and Theoretical Studies on 5 Methoxy 7 Nitro 2,3 Dihydro 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.comnih.gov It is widely employed to determine optimized geometries and predict various molecular properties, including electronic and vibrational characteristics. nih.gov For 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

In molecules similar to this compound, the electron density of the HOMO is typically distributed over the indole (B1671886) ring system, while the LUMO is often localized on the electron-withdrawing nitro group and the dicarbonyl moiety. The presence of the electron-donating methoxy (B1213986) group tends to increase the HOMO energy level, whereas the electron-withdrawing nitro group lowers the LUMO energy level. This combined effect results in a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer character upon electronic excitation. scispace.com

Table 1. Key Electronic Properties Derived from Frontier Molecular Orbital Analysis.
PropertyDescriptionSignificance for this compound
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability.Influenced by the methoxy and indole moieties; a higher value indicates stronger electron-donating capacity.
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Primarily influenced by the electron-withdrawing nitro and dicarbonyl groups; a lower value indicates stronger electron-accepting capacity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution across a molecule. researchgate.netlibretexts.org It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.com This mapping helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attacks. researchgate.net

For this compound, the EPS map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two carbonyl groups and the nitro group. These areas are potential sites for interaction with electrophiles or hydrogen bond donors.

Positive Regions (Blue): Primarily located around the hydrogen atom attached to the indole nitrogen (N-H). This site is acidic and can act as a hydrogen bond donor.

Neutral Regions (Green): Generally found over the carbon framework of the aromatic ring.

The EPS map provides crucial insights into intermolecular interactions, such as hydrogen bonding, which are fundamental to molecular recognition processes. researchgate.net

Theoretical vibrational analysis using DFT calculations allows for the prediction of infrared (IR) and Raman spectra. worldscientific.com By calculating the harmonic vibrational frequencies, specific vibrational modes associated with the molecule's functional groups can be assigned. nih.gov These theoretical spectra serve as a powerful complement to experimental data, aiding in the structural characterization of the compound. worldscientific.commdpi.com

For this compound, key vibrational modes can be predicted. The calculated frequencies, often scaled by an empirical factor to better match experimental values, provide a detailed picture of the molecule's vibrational dynamics.

Table 2. Predicted Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber Range (cm-1)
N-H (Indole)Stretching3100 - 3300
C=O (Ketone)Asymmetric & Symmetric Stretching1720 - 1770
C=C (Aromatic)Stretching1450 - 1600
NO2 (Nitro)Asymmetric Stretching1500 - 1570
NO2 (Nitro)Symmetric Stretching1300 - 1370
C-O-C (Methoxy)Asymmetric & Symmetric Stretching1050 - 1275

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. springernature.com These simulations provide detailed information on the conformational flexibility and dynamics of a molecule by solving Newton's equations of motion for the system. mdpi.com

For a molecule like this compound, the isatin (B1672199) core is largely rigid. However, MD simulations can explore the conformational freedom of its substituents. Key areas of flexibility would include:

Rotation of the Methoxy Group: The methyl group can rotate around the O-C(aromatic) bond, and the entire methoxy group can exhibit some rotational freedom.

Rotation of the Nitro Group: The nitro group can rotate around the C-N bond, although this rotation might be sterically hindered by the adjacent methoxy group.

By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), MD can reveal the preferred conformations and the energy barriers between them, offering a dynamic picture that complements the static view from DFT calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. nih.gov In the context of computational chemistry, QSAR models are built using theoretical molecular descriptors calculated from the optimized structures of the molecules. nih.govdergipark.org.tr These descriptors quantify various aspects of the molecule's physicochemical properties.

While the interpretation of biological activity is excluded here, the process involves calculating a wide range of theoretical descriptors for this compound. These descriptors fall into several categories: constitutional, topological, physicochemical, geometrical, and quantum-chemical. A QSAR model would then use these descriptors to predict a specific endpoint.

Table 3. Examples of Theoretical Descriptors for QSAR Studies.
Descriptor TypeExample DescriptorInformation Provided
ElectronicHOMO/LUMO EnergiesQuantifies electron-donating/accepting ability and reactivity. dergipark.org.tr
ElectronicDipole MomentMeasures the polarity of the molecule.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Describes the hydrophobicity of the molecule.
PhysicochemicalMolar RefractivityRelates to molecular volume and polarizability.
TopologicalWiener IndexDescribes molecular branching and size.
GeometricalSolvent Accessible Surface Area (SASA)Measures the surface area of the molecule accessible to a solvent.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsemanticscholar.org The primary goal is to characterize the interaction mechanism by identifying key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com

In docking studies involving this compound, the various functional groups on the molecule play distinct roles in the interaction mechanism. The focus of such an investigation is not on therapeutic efficacy but on the fundamental forces driving the molecular recognition process. researchgate.net

The interaction potential of the molecule's key functional groups includes:

Indole N-H Group: Acts as a strong hydrogen bond donor.

Carbonyl Oxygens (C2 and C3): Serve as hydrogen bond acceptors.

Nitro Group: The oxygen atoms are potent hydrogen bond acceptors, and the group itself can participate in electrostatic interactions.

Methoxy Group: The oxygen atom can act as a weak hydrogen bond acceptor.

Aromatic Ring System: Can engage in pi-pi stacking or pi-cation interactions with complementary aromatic or charged residues in a binding site.

These potential interactions are critical for understanding how the molecule might fit into and interact with a structured binding pocket. mdpi.comresearchgate.net

Table 4. Potential Intermolecular Interactions of this compound in a Binding Site.
Molecular FeaturePotential Interaction TypePotential Binding Site Partner
Indole N-HHydrogen Bond DonorAsp, Glu, Carbonyl backbone
C2 and C3 CarbonylsHydrogen Bond AcceptorArg, Lys, Ser, His, Backbone N-H
Nitro Group OxygensHydrogen Bond AcceptorArg, Lys, Ser, His, Backbone N-H
Aromatic Ringsπ-π Stacking / T-shapedPhe, Tyr, Trp, His
Methoxy OxygenHydrogen Bond Acceptor (weak)Polar amino acid side chains

Following a comprehensive search of available scientific literature, specific computational and theoretical studies detailing the ligand-protein interaction profiling, energetic analysis of binding, or reaction mechanism prediction for the compound This compound could not be located.

While research exists on related isatin and indole derivatives, the explicit data required to address the outlined topics for this specific molecule is not present in the reviewed sources. Computational studies, including molecular docking and energetic analyses, have been performed on similar structures, such as 5-nitroisatin (B147319) derivatives and other substituted indoles, to investigate their interactions with various protein targets. researchgate.netnih.gov Similarly, density functional theory (DFT) has been used to analyze reaction mechanisms in other nitro-containing heterocyclic compounds. researchgate.netmdpi.com

However, without specific studies on this compound, a detailed and accurate generation of content for the requested sections is not possible.

Applications As a Synthetic Building Block and Material Precursor

Precursor in the Synthesis of Complex Heterocyclic Compounds

Isatin (B1672199) and its derivatives are renowned as valuable building blocks in organic synthesis for the creation of a wide array of heterocyclic and carbocyclic compounds. semanticscholar.orgresearchgate.net The chemical reactivity of the isatin core, particularly at the C3-carbonyl group, allows for a variety of transformations, including condensation, addition, and spiro-annulation reactions. These reactions are instrumental in the synthesis of complex molecular frameworks, many of which are found in pharmacologically active natural products and synthetic drugs. semanticscholar.orgnih.gov

The presence of the methoxy (B1213986) and nitro substituents on the aromatic ring of 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione modulates the reactivity of the isatin scaffold and provides handles for further functionalization. For instance, the nitro group can be reduced to an amino group, which can then participate in a range of subsequent reactions to build more complex heterocyclic systems. This versatility makes it a key intermediate in the synthesis of novel bioactive molecules. nih.govresearchgate.net The synthesis of various substituted isatins often serves as a crucial step in the preparation of more elaborate heterocyclic structures. researchgate.neticm.edu.pldergipark.org.tr

Table 1: Examples of Heterocyclic Systems Derived from Isatin Precursors

Precursor Type Reaction Type Resulting Heterocycle Reference
Substituted Isatins Condensation Reactions (Z)-3-alkenyloxindoles, 3-substituted 3-hydroxyoxindoles semanticscholar.org
5-Nitroisatin (B147319) Multi-component Reactions Spiro-fused heterocycles semanticscholar.org
Isatin Derivatives Ring Expansion Quinolines, 1,4-Benzodiazepines nih.gov
5-Nitroisatin Cyclocondensation 1,2,4-triazine (B1199460) and 1,2-diazino derivatives nih.gov

Scaffold for Ligand Development in Catalysis

The indole (B1671886) and isatin scaffolds are recognized for their ability to serve as frameworks for the development of ligands in catalysis. The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for metal ions. By modifying the isatin core, it is possible to design and synthesize chiral ligands that can be employed in asymmetric catalysis, a field of critical importance in the synthesis of enantiomerically pure pharmaceuticals. While specific research on this compound as a ligand scaffold is an emerging area, the broader class of indole derivatives has shown promise in this regard. The electronic properties imparted by the methoxy and nitro groups could be harnessed to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Components in Organic Electronic Materials

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov The development of novel organic materials with tailored electronic and optical properties is crucial for the advancement of this technology. Indole-based compounds, due to their electron-rich nature and planar structure, are attractive candidates for use in organic electronic materials.

Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. The indole moiety is a common component of fluorescent probes due to its intrinsic fluorescence. nih.gov The fluorescence of an indole-based molecule can be modulated by the introduction of electron-donating and electron-withdrawing groups. In this compound, the methoxy group can enhance fluorescence, while the nitro group typically acts as a fluorescence quencher. This push-pull electronic structure can be exploited in the design of "turn-on" fluorescent sensors. For example, the selective reduction of the nitro group to an amino group in a specific environment (e.g., hypoxic tumor cells) can lead to a significant increase in fluorescence, allowing for targeted imaging. researchgate.net While specific studies on this compound as a fluorescent sensor are limited, related structures have been successfully employed for the detection of various ions and biomolecules. researchgate.netrsc.org

The extended π-conjugated system and the presence of chromophoric groups in this compound suggest its potential application as a dye. semanticscholar.org The color of organic dyes is determined by their molecular structure and the electronic transitions that can occur upon absorption of visible light. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group can lead to a significant intramolecular charge transfer (ICT) character, which is often responsible for intense color in dye molecules. Aromatic nitro compounds and methoxy anilines are common precursors in the synthesis of azo dyes. scialert.net The isatin core itself is a known chromophore, and its derivatives have been explored for their dyeing properties. nih.gov

Matrices for Advanced Analytical Techniques (e.g., MALDI Mass Spectrometry)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique used for the analysis of large biomolecules and synthetic polymers. The choice of the matrix is critical for a successful MALDI experiment. An ideal matrix co-crystallizes with the analyte, absorbs the laser energy, and facilitates the ionization of the analyte molecules.

Recent research has shown that nitro indole derivatives can serve as effective dual-polarity matrices for MALDI-MS, enabling the ionization of a broad class of analytes in both positive and negative ion modes. nih.gov These matrices have demonstrated improved ionization efficiency and reduced ion suppression for complex mixtures compared to conventional matrices. Although this compound has not been specifically tested, its structural similarity to the studied nitro indoles suggests its potential as a novel MALDI matrix. The presence of the nitro group is key to its function in this application.

Table 2: Performance of Nitro Indole Derivatives as MALDI Matrices

Nitro Indole Derivative Key Advantages Analyte Classes Reference
3-methyl-4-nitro-1H-indole (3,4-MNI) Reduced ion suppression, better detection sensitivity Lipids, peptides, proteins, glycans, PFOS nih.gov
2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) Best for tissue imaging Plant metabolites, lipids nih.gov
General Nitro Indoles Dual-polarity ion production Complex mixtures nih.gov

Corrosion Inhibition Studies

Corrosion is a major issue in many industries, and the development of effective corrosion inhibitors is of great importance. Organic compounds containing heteroatoms such as nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that prevents the corrosive medium from reaching the metal. mdpi.com

Isatin derivatives have been investigated as corrosion inhibitors for various metals in acidic media. researchgate.net The adsorption of these molecules on the metal surface occurs through the sharing of electrons between the heteroatoms and the metal, as well as through π-electron interactions of the aromatic ring. The presence of both nitrogen and oxygen atoms, along with the indole ring system in this compound, makes it a promising candidate for corrosion inhibition studies. The methoxy and nitro groups can further influence the adsorption process and the inhibitor efficiency.

Table 3: Corrosion Inhibition Efficiency of Indole and Related Derivatives

Inhibitor Metal Corrosive Medium Maximum Inhibition Efficiency (%) Reference
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione Mild Steel 1M H3PO4 91 researchgate.net
Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) Mild Steel 0.5 M H2SO4 76.2 mdpi.com
2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) Mild Steel 0.5 M H2SO4 81.2 mdpi.com

Molecular Interactions and Biological Target Modulation Studies of 5 Methoxy 7 Nitro 2,3 Dihydro 1h Indole 2,3 Dione and Its Derivatives in Vitro and Mechanistic Focus Only

Enzyme Inhibition Mechanism Studies (e.g., urease, α-glucosidase, GSK-3β)

Isatin (B1672199) derivatives have been widely investigated as inhibitors of various enzymes. The introduction of substituents at the 5- and 7-positions of the isatin ring can significantly influence their inhibitory potency and selectivity.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Similarly, studies on α-glucosidase inhibitors have identified various compounds that exhibit strong inhibitory activity. For example, 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone was found to be a potent inhibitor of α-glucosidase with an IC50 value of 15.03 ± 2.59 μM. nih.gov The inhibitory mechanism of α-glucosidase often involves the reversible and competitive binding of the inhibitor to the active site of the enzyme. nih.gov

In the context of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various cellular processes, indole (B1671886) derivatives have emerged as promising inhibitors. asianpubs.org The inhibition of GSK-3β can suppress malignant phenotypes in certain cancers by affecting metabolic pathways. nih.gov

Table 1: Enzyme Inhibition Data for Related Isatin Derivatives

Compound Class Target Enzyme IC50 Value Mode of Inhibition Reference
5-Nitrofuran-2-yl-thiadiazole derivatives Urease 0.94 - 6.78 μM Non-competitive nih.gov

This table presents data for compounds structurally related to 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione to infer potential activity.

Structure-Mechanism Relationships

The biological activity of isatin derivatives is closely linked to their structural features. For antimicrobial agents, the presence of a nitro group has been shown to enhance activity. nih.gov In a study of spiroquinoline-indoline-dione derivatives, compounds bearing a nitro group exhibited stronger antimicrobial effects. nih.gov This suggests that the nitro group at the 7-position of this compound could be crucial for its potential antimicrobial properties.

Receptor Binding Profiling (e.g., modulation of specific receptors, without therapeutic claims)

While direct receptor binding data for this compound is not available, the isatin scaffold is known to interact with various receptors. For example, certain isatin derivatives have been explored for their affinity to dopamine (B1211576) and serotonin (B10506) receptors. One study detailed a novel compound, S33138, which showed a high affinity for human dopamine D3 receptors. nih.gov The binding profile of any given isatin derivative is highly dependent on the nature and position of its substituents.

Biochemical Pathway Modulation (e.g., in vitro assays on cellular processes, not disease treatment)

Investigation of Cellular Apoptosis Pathways (In Vitro)

Derivatives of isatin have been shown to induce apoptosis in various cancer cell lines. A study on a series of novel thiosemicarbazone derivatives of 5-methoxyisatin (B1196686) revealed that the most promising compound, MeOIstPyrd, activated the mitochondrial intrinsic apoptotic pathway. nih.gov This involved DNA damage and activation of p53. nih.gov Another study on a flavonoid compound, 5-hydroxy 3',4',7-trimethoxyflavone, demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells through the modulation of apoptotic markers like p53, Bcl-2, and Bax. nih.gov These findings suggest that this compound could potentially modulate apoptotic pathways, a hypothesis that warrants experimental verification.

Evaluation of Antimicrobial Molecular Mechanisms (In Vitro)

The antimicrobial potential of isatin derivatives is a significant area of research. mdpi.com The mechanisms of action for antibacterial agents can be diverse, including the destruction of the cell wall, inhibition of nucleic acid and protein synthesis, and disruption of energy metabolism. nih.gov The presence of a nitro group on the isatin ring, as seen in this compound, has been associated with enhanced antimicrobial activity in related compounds. nih.gov For instance, certain spiro-indoline-dione derivatives with a nitro group displayed potent effects against Enterococcus faecalis and Staphylococcus aureus. nih.gov

Anti-inflammatory Cascade Intervention (In Vitro)

Derivatives of isatin, the core structure of this compound, have demonstrated notable anti-inflammatory properties in various in vitro models. These compounds intervene in the inflammatory cascade primarily by inhibiting the production of key pro-inflammatory mediators.

Studies on various indole and isatin derivatives have shown that they can effectively suppress the release of nitric oxide (NO), a significant signaling molecule in inflammation. nih.govchemrxiv.org The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS). Furthermore, these compounds have been observed to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. nih.govrsc.orgmdpi.com The suppression of these cytokines is a critical aspect of controlling the inflammatory response. mdpi.com

The anti-inflammatory effects of these derivatives are often linked to the modulation of key signaling pathways. Research has indicated that isatin-based compounds can interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory process. mdpi.comnih.gov For instance, a study on tricyclic 5-nitro-isatin analogues demonstrated their ability to inhibit LPS-induced NF-κB/AP-1 transcriptional activity. mdpi.com

The following table summarizes the in vitro anti-inflammatory activity of selected isatin derivatives from various studies.

Compound/DerivativeCell LineAssayKey Findings
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesRAW264.7LPS-induced inflammationEffective inhibition of NO, IL-6, and TNF-α release. nih.govrsc.org
Tricyclic Isatin Derivative (NS-102)THP-1Blue, MonoMac-6LPS-induced NF-κB/AP-1 activity, IL-6 productionLacked cytotoxicity and showed anti-inflammatory activity. mdpi.com
Polyphyllin VII (for comparison)RAW264.7LPS-induced inflammationReduced production of NO, PGE2, TNF-α, IL-1β, and IL-6. mdpi.com
Coumarin-based analogsMacrophagesLPS-induced inflammationReduced production of IL-6, IL-1β, and TNF-α by modulating AKT/mTOR and Nrf2/HO-1 pathways. nih.gov

Antioxidant Mechanisms (In Vitro)

The antioxidant potential of 5-nitroisatin (B147319) derivatives has been investigated through various in vitro assays, demonstrating their capacity to scavenge free radicals and reduce oxidative stress. The primary mechanisms involve hydrogen atom transfer and electron donation.

Commonly used methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.gov In the DPPH assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. Several novel 1,2,4-triazine (B1199460) and 1,2-diazino derivatives incorporating a 5-nitro isatin moiety have been synthesized and evaluated for their antiradical activities using the DPPH method. nih.gov

Similarly, the FRAP assay assesses the compound's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. Studies on novel N-substituted amino acid hydrazone-isatin derivatives have identified compounds with high antioxidant activity, comparable to that of ascorbic acid, using the FRAP assay. mdpi.com The antioxidant capacity is often correlated with the presence of electron-donating groups on the molecular scaffold. mdpi.com For instance, a methoxy (B1213986) group on the benzene (B151609) ring of some bis(hydrazone-isatin) derivatives was found to enhance radical scavenging ability. mdpi.com

The table below presents findings on the antioxidant activity of isatin derivatives.

Compound/DerivativeAssayResult
1,2,4-Triazine and 1,2-Diazino derivatives with 5-nitro isatinDPPH radical scavengingShowed significant antiradical and antioxidant properties. nih.gov
N-Substituted Amino Acid Hydrazone-Isatin DerivativesFerric Reducing Antioxidant Power (FRAP)Some compounds showed antioxidant activity on par with ascorbic acid. mdpi.com
3-Substituted-2-Oxindole DerivativesDPPH radical scavengingDemonstrated moderate to good antioxidant activities in a concentration-dependent manner. nih.gov
3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-oneTEAC assayShowed good chemical antioxidant activity. researchgate.net

Interaction with Nucleic Acids (DNA/RNA Binding)

The interaction of small molecules with nucleic acids is a crucial area of study for the development of therapeutic agents. nih.gov Isatin and its derivatives have been shown to bind to both DNA and RNA, suggesting their potential to modulate cellular processes like replication and transcription.

Studies on novel s-triazine-isatin hybrids have demonstrated their ability to bind to salmon sperm DNA (SS-DNA). nih.gov Techniques such as UV-vis absorption spectroscopy are used to investigate these interactions under physiological conditions, revealing strong DNA-binding affinity, likely through groove-binding modes. nih.gov Molecular docking studies further support these findings, predicting significant binding affinities for various isatin derivatives with double-helix DNA. nih.govmdpi.com The binding modes can include partial intercalation and groove binding. mdpi.com The binding strength, often quantified by the binding constant (Kb), indicates the stability of the compound-DNA complex. mdpi.com

In addition to DNA, isatin-based derivatives have been explored for their potential to interact with RNA. In silico studies have evaluated the binding of isatin derivatives to the RNA-dependent RNA polymerase (RdRp) of viruses, suggesting a potential mechanism for antiviral activity. tandfonline.comtandfonline.com These computational analyses predict binding energies and inhibitory constants (Ki), identifying promising candidates for further in vitro exploration. tandfonline.com

The following table summarizes the data related to the interaction of isatin derivatives with nucleic acids.

Compound/DerivativeNucleic Acid TargetMethod(s) of StudyKey Findings/Parameters
s-Triazine-isatin hybridsSalmon Sperm DNA (SS-DNA)UV-vis absorption spectroscopy, Molecular dockingStrong DNA-binding affinity via groove-binding modes; Docking scores ranged from -8.5 to -10.3 kcal/mol. nih.gov
Imidazolidine and Thiazolidine-based isatin derivativesds-DNASpectroscopic techniques, Molecular dockingBinding occurs through a mixed mode of partial intercalation and groove binding; Binding constants (Kb) were evaluated. mdpi.com
Isatin aminoacetylhydrazonesDNANot specifiedDemonstrated the ability to intercalate into DNA. semanticscholar.org
Isatin-based derivativesSARS-CoV-2 RNA-dependent RNA polymerase (RdRp)In silico docking, Molecular dynamicsIdentified prospective RdRp inhibitors with favorable binding energies and inhibitory constants (Ki). tandfonline.comtandfonline.com
Pyrrolidine-substituted 5-nitroindole (B16589) derivativesc-Myc G-quadruplex DNANMR, FID, TO assayBind to the terminal G-quartets in a 2:1 stoichiometry. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Conventional methods for synthesizing isatin (B1672199) and its derivatives often rely on harsh reagents and generate significant waste. researchgate.neteurekaselect.com Future research must prioritize the development of green and sustainable synthetic methodologies. researchgate.net These approaches aim to reduce environmental impact by improving atom economy, minimizing waste, and using less hazardous substances.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance reaction selectivity. tandfonline.com The application of microwave irradiation to the synthesis of 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione could offer a more energy-efficient alternative to conventional heating. tandfonline.com

Ultrasonication: Sonochemistry can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation, often leading to higher yields and shorter reaction times under milder conditions. eurekaselect.com

Catalyst-Free Reactions in Water: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Developing synthetic routes that proceed efficiently in water without the need for a catalyst would represent a significant advancement in sustainability. rsc.org

Nanocatalysis: The use of nanocatalysts can improve reaction efficiency and selectivity due to their high surface-area-to-volume ratio. Research into recyclable nanocatalysts for the synthesis of substituted isatins could lead to more economical and environmentally friendly processes. researchgate.neteurekaselect.com

Table 1: Comparison of Green Synthesis Methodologies for Indole (B1671886) Derivatives
MethodologyKey AdvantagesPotential Application to this compound SynthesisReference
Microwave-Assisted SynthesisRapid reaction times, increased yields, cleaner reactions.Acceleration of nitration and cyclization steps. tandfonline.com
UltrasonicationEnhanced reaction rates, milder conditions, improved yields.Facilitating reactions involving solid reagents or heterogeneous catalysts. eurekaselect.com
Reactions in WaterEnvironmentally benign, safe, and cost-effective.Development of a fully aqueous synthetic route from substituted anilines. rsc.org
NanocatalysisHigh efficiency, selectivity, and catalyst recyclability.Use of magnetic nanoparticles functionalized with a catalyst for easy separation and reuse. researchgate.net

Advanced Spectroscopic Characterization (e.g., Ultrafast Spectroscopy)

While standard spectroscopic techniques like NMR and FTIR are essential for structural confirmation, advanced methods can provide deeper insights into the electronic structure and dynamics of this compound. uobaghdad.edu.iqresearchgate.net The compound's conjugated system and nitro group suggest interesting photophysical properties that warrant investigation.

Ultrafast transient absorption spectroscopy, a pump-probe technique, is particularly well-suited for this purpose. nih.govnih.gov This method can track the evolution of electronically excited states on femtosecond to picosecond timescales, revealing crucial information about processes such as intersystem crossing, internal conversion, and excited-state absorption. nih.gov Understanding these ultrafast dynamics is critical for applications in photonics and materials science, such as in the development of optical limiting devices. nih.gov

Table 2: Advanced Spectroscopic Techniques and Potential Insights
TechniqueInformation GainedRelevance to this compound
Femtosecond Transient Absorption SpectroscopyExcited-state lifetimes, relaxation pathways, quantum yields of photoprocesses.Elucidating the influence of methoxy (B1213986) and nitro groups on photophysical behavior.
Z-Scan TechniqueNonlinear absorption coefficient and nonlinear refractive index.Assessing potential for applications in nonlinear optics, such as optical power limiting.
Time-Resolved Fluorescence SpectroscopyFluorescence lifetimes and dynamics of the singlet excited state.Characterizing the emissive properties and factors leading to fluorescence quenching.

Integration with Artificial Intelligence and Machine Learning for Predictive Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the design of new molecules and materials. mdpi.com

For this compound and its derivatives, AI and ML could be applied in several ways:

Predictive Modeling: Machine learning algorithms, such as deep neural networks, can be trained on existing data to predict various properties, including biological activity, toxicity, and physicochemical characteristics (e.g., solubility, stability). nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives.

De Novo Design: Generative models can design entirely new molecules with desired properties. By defining specific criteria based on the this compound scaffold, these algorithms can propose novel structures with enhanced activity or improved material characteristics. mdpi.com

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, potentially identifying more efficient and sustainable pathways than those devised by traditional methods. digitellinc.com

Exploration of Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound is rich in functional groups capable of participating in non-covalent interactions. The N-H group of the lactam is a hydrogen bond donor, while the two carbonyl oxygens, the methoxy oxygen, and the nitro group oxygens are all potential hydrogen bond acceptors. nih.gov These features, combined with the potential for π-π stacking of the aromatic ring, make this molecule an excellent candidate for studies in self-assembly and supramolecular chemistry.

Future research could focus on understanding how these specific interactions direct the formation of higher-order structures in the solid state and in solution. nih.gov Crystal engineering studies could explore the formation of different polymorphs and co-crystals, which may possess distinct physical properties. The formation of extensive hydrogen bond networks could be a key feature contributing to the stability and properties of materials derived from this compound. nih.govresearchgate.net

Design of Smart Materials Incorporating the Indole-2,3-dione Scaffold

The indole-2,3-dione scaffold is a versatile building block that can be incorporated into larger molecular architectures to create functional materials. nih.govresearchgate.net An exciting and largely unexplored avenue is the use of this compound in the design of "smart" or stimuli-responsive materials. These materials can change their properties in response to external triggers such as light, pH, temperature, or redox potential. nih.govresearchgate.net

Potential research directions include:

Chemosensors: The dicarbonyl group and the electron-deficient aromatic ring could interact with specific analytes. By functionalizing the scaffold with chromophores or fluorophores, it may be possible to design sensors that signal the presence of certain ions or molecules through a change in color or fluorescence.

The exploration of these future research directions will undoubtedly unlock new applications and a deeper fundamental understanding of this compound and the broader class of substituted isatins.

Q & A

Basic: What are the optimal synthetic routes for 5-methoxy-7-nitro-2,3-dihydro-1H-indole-2,3-dione?

The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

  • Nitration : Introduce the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Methoxy Group Installation : Alkylation or nucleophilic substitution with methylating agents (e.g., CH₃I/K₂CO₃ in DMF) at the 5-position .
  • Oxidation : Convert the indoline precursor to the dione structure using oxidizing agents like KMnO₄ in acidic or basic media .
    Key intermediates should be characterized via HPLC or NMR to confirm regioselectivity .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electron-deficient aromatic ring, identifying reactive sites. For example:

  • Electrostatic Potential Maps : Highlight the nitro group's electron-withdrawing effect, directing nucleophilic attack to the 4- or 6-positions .
  • Activation Energy Barriers : Compare pathways for substitution at methoxy vs. nitro-adjacent positions using transition-state modeling .
    Experimental validation via kinetic studies (e.g., reaction with amines or thiols) is critical to confirm computational predictions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and nitro group effects on aromatic protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 251.04) and fragmentation patterns .
    X-ray crystallography (using SHELXL ) resolves ambiguities in regiochemistry.

Advanced: How to resolve contradictions in crystallographic data for nitro-substituted indole derivatives?

  • High-Resolution Data : Collect datasets at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å) and reduce noise .
  • Twinning Analysis : Use SHELXL's TWIN/BASF commands to model pseudo-merohedral twinning, common in nitro-indoles .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to validate packing models .

Advanced: What strategies mitigate competing side reactions during nitration?

  • Temperature Control : Maintain sub-10°C to suppress polynitration or ring degradation .
  • Directed Metalation : Use directing groups (e.g., Boc-protected amines) to enhance regioselectivity .
  • In Situ Monitoring : UV-Vis or Raman spectroscopy tracks nitro intermediate formation .

Basic: What are the key stability considerations for storing this compound?

  • Storage Conditions : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the nitro group .
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the indole core .

Advanced: How to design assays for evaluating bioactivity against neurological targets?

  • Receptor Binding Assays : Screen against serotonin or NMDA receptors using radioligand displacement (³H-ketamine for NMDA) .
  • In Vitro Neuroprotection Models : Expose SH-SY5Y cells to oxidative stress (H₂O₂) and measure viability (MTT assay) with/without the compound .
    Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. off-target receptors) are critical .

Advanced: What role does the methoxy group play in modulating electronic properties?

  • Electron-Donating Effect : The methoxy group increases electron density at the 5-position (Hammett σₚ ~ –0.27), stabilizing electrophilic substitutions .
  • Tautomeric Equilibrium : In polar solvents (DMSO), the methoxy group shifts keto-enol tautomerism toward the enol form, confirmed by ¹H NMR .

Basic: How to confirm purity using chromatographic methods?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (ACN:H₂O, 70:30) and UV detection at 254 nm. Retention time ~8.2 min .
  • TLC : Silica gel 60 F₂₅₄ plates; eluent = CH₂Cl₂:MeOH (95:5); Rf ~0.45 under UV .

Advanced: How do solvent effects influence tautomeric equilibrium in solution?

  • Polar Protic Solvents (MeOH) : Stabilize the keto form via H-bonding with the dione carbonyls, observed via ¹³C NMR (δC=O ~190 ppm) .
  • Nonpolar Solvents (CHCl₃) : Favor enol tautomers, detected by IR (broad O–H stretch ~3200 cm⁻¹) .
    Solvent dielectric constants (ε) correlate with tautomer populations, modeled using COSMO-RS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.